N-[(4-Phenyl-4-piperidinyl)methyl]acetamide
Description
Properties
IUPAC Name |
N-[(4-phenylpiperidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12(17)16-11-14(7-9-15-10-8-14)13-5-3-2-4-6-13/h2-6,15H,7-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMDFWKELXIHQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1(CCNCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232610 | |
| Record name | N-((4-Phenyl-4-piperidinyl)methyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83763-23-9 | |
| Record name | N-[(4-Phenyl-4-piperidinyl)methyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83763-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((4-Phenyl-4-piperidinyl)methyl)acetamide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083763239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC89255 | |
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| Record name | N-((4-Phenyl-4-piperidinyl)methyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(4-phenyl-4-piperidinyl)methyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.349 | |
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Preparation Methods
Preparation Methods Analysis
General Synthetic Routes
The synthesis of N-[(4-Phenyl-4-piperidinyl)methyl]acetamide generally proceeds via the reaction of 4-phenylpiperidine derivatives with acetylating agents such as acetic anhydride or acetyl chloride under basic or catalytic conditions. The key steps involve:
- Formation of the 4-phenylpiperidine scaffold, often through reductive amination or cyclization methods.
- Introduction of the acetamide group via nucleophilic substitution or acylation of the amine function.
A typical laboratory-scale synthesis involves reacting 4-phenylpiperidine with acetic anhydride in the presence of a base to yield the target acetamide derivative. The reaction conditions are optimized to maximize yield and purity, often involving solvent choice, temperature control, and reaction time adjustments.
Specific Synthetic Procedures
Solvent-Free Catalytic Method
A solvent-free approach has been reported where a mixture of m-tolualdehyde, β-naphthol, and acetamide is heated at approximately 393 K using phenylboronic acid as a catalyst. This method emphasizes green chemistry principles by avoiding solvents and employing catalytic amounts of reagents. The reaction progress is monitored by thin-layer chromatography (TLC), and the product is purified by ethanol recrystallization. Optimization involves adjusting molar ratios and exploring alternative Lewis acid catalysts to improve yields. Characterization is performed by nuclear magnetic resonance (NMR) and mass spectrometry to confirm product identity and purity.
Industrial Scale Synthesis and Continuous Flow
Industrial production adapts the laboratory methods to larger scales, focusing on cost-effectiveness, environmental impact, and process efficiency. Continuous flow synthesis techniques are sometimes employed to improve reaction control and scalability. Reaction parameters such as temperature, pressure, and reagent concentrations are finely tuned. Green chemistry principles, including solvent recycling and waste minimization, are integral to industrial processes.
Reductive Amination Routes
Related piperidine derivatives are often prepared via reductive amination, where a ketone precursor (e.g., 4-piperidone derivatives) reacts with an amine under catalytic hydrogenation conditions. For example, N-phenethyl-4-phenylaminopiperidine is synthesized by reacting N-phenethyl-4-piperidone with aniline in ethanol under catalytic hydrogenation in an autoclave. This one-pot method yields high purity products with minimized by-products. Reaction endpoints are monitored by TLC, and purification is achieved by recrystallization.
While this exact method targets a related compound, the reductive amination approach is adaptable to the synthesis of this compound by selecting appropriate amine and ketone starting materials.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Piperidine ring formation | Reductive amination of 4-piperidone derivatives | Catalysts: Pd/C or Raney Ni; H2 gas |
| Phenyl substitution | Use of phenyl-substituted amines or ketones | Often introduced before or during cyclization |
| Acetamide introduction | Acetic anhydride or acetyl chloride with base | Base: triethylamine or sodium carbonate |
| Catalysis | Lewis acids (e.g., phenylboronic acid) in solvent-free conditions | Enhances reaction rate and selectivity |
| Purification | Ethanol recrystallization, column chromatography | Ensures high purity for pharmaceutical use |
Chemical Reaction Analysis
This compound can undergo further chemical transformations such as oxidation to N-oxides, reduction to amines, and nucleophilic substitution on the piperidine ring. Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction, which may be relevant for modifying or derivatizing the compound post-synthesis.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Acylation of 4-phenylpiperidine with acetic anhydride | Simple, direct acylation under basic conditions | Straightforward, high yield | Requires pure starting amine |
| Solvent-free catalytic synthesis with phenylboronic acid | Green chemistry approach, catalyst-driven | Environmentally friendly, solventless | Requires optimization of catalyst |
| Reductive amination of ketone precursors | One-pot synthesis, uses catalytic hydrogenation | High purity, adaptable to various derivatives | Requires hydrogenation setup |
| Industrial continuous flow synthesis | Scalable, controlled reaction parameters | Efficient, cost-effective, sustainable | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
N-[(4-Phenyl-4-piperidinyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amines .
Scientific Research Applications
Scientific Research Applications of N-((4-Phenyl-4-piperidinyl)methyl)acetamide
N-((4-Phenyl-4-piperidinyl)methyl)acetamide is a chemical compound with applications in analytical chemistry and potential pharmacological activities.
Chromatographic Separation
- HPLC Analysis: N-((4-Phenyl-4-piperidinyl)methyl)acetamide can be analyzed using reverse phase (RP) HPLC methods with simple mobile phases containing acetonitrile, water, and phosphoric acid . For mass spectrometry (MS) applications, formic acid can be used instead of phosphoric acid . Smaller particle columns (3 µm) are available for fast UPLC applications . This HPLC method is scalable and can be used for isolating impurities in preparative separation and is suitable for pharmacokinetics studies .
Anticonvulsant Activity
- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives: N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for anticonvulsant activity in animal models of epilepsy . These compounds are designed as analogs of anticonvulsant active pyrrolidine-2,5-diones, where the heterocyclic imide ring is changed into a chain amide bond .
- In vivo studies: Several compounds were tested using maximal electroshock (MES) and subcutaneous pentylenetetrazole screens in mice and/or rats . Some compounds were also tested in psychomotor seizures (6-Hz model) . The acute neurological toxicity was determined using the rotarod test .
- SAR Studies: SAR studies for anticonvulsant activity confirmed the importance of the pyrrolidine-2,5-dione core fragment for anticonvulsant activity .
Thiazole Derivatives with Anticonvulsant Activity
- Certain thiazole derivatives have shown anticonvulsant activity . For example, 6 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide, showed high activity with a median effective dose of 24.38 mg/kg in the electroshock seizure test and 88.23 mg/kg in the chemo-shock seizure test . SAR studies indicated that electron-withdrawing groups like Cl, Br, and F on the phenyl ring at the 6th position of the pyridazinone ring resulted in higher seizure protection .
Mechanism of Action
The mechanism of action of N-[(4-Phenyl-4-piperidinyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and uptake . This interaction can lead to various pharmacological effects, including analgesic and sedative properties .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s core structure shares similarities with several pharmacologically active molecules:
*Calculated based on formula.
Key Observations :
- Acetyl fentanyl differs by incorporating a phenethyl group on the piperidine nitrogen and an N-phenylacetamide, enhancing opioid receptor binding .
- Aceperone includes a fluorophenyl and ketone chain, likely directing its cardiovascular effects .
- Substituents on the piperidine nitrogen (e.g., benzyl in ) or acetamide (e.g., methoxy in ) significantly alter bioactivity and target specificity.
Pharmacological Activity
- Aceperone : Acts as a neuroleptic and vasodilator, likely via dopamine or adrenergic receptor modulation .
- Target Compound : While unconfirmed, its 4-phenylpiperidine scaffold resembles opioid ligands (e.g., fentanyl derivatives), suggesting possible CNS activity. However, the absence of an N-phenethyl group may reduce opioid affinity compared to acetyl fentanyl .
Physicochemical Properties
- Hydrogen Bonding : The acetamide group enables interactions with biological targets (e.g., ASN142 in SARS-CoV-2 main protease, as seen in pyridine-containing analogs ).
- Crystallinity : Analogous compounds (e.g., N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide) exhibit intramolecular hydrogen bonds, influencing stability and formulation .
Biological Activity
N-[(4-Phenyl-4-piperidinyl)methyl]acetamide, a synthetic compound, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its piperidine ring substituted with phenyl and acetamide groups. The molecular formula is CHNO, with a molecular weight of approximately 290.37 g/mol. Its structure is crucial for its interaction with various biological targets, contributing to its pharmacological properties.
The biological activity of this compound primarily involves its interaction with neurokinin receptors (NK-1 and NK-2), which play significant roles in mood regulation and anxiety disorders. Additionally, research suggests that it may inhibit enzymes such as acetylcholinesterase, indicating potential applications in treating neurodegenerative diseases .
Biological Activities
-
Anxiolytic Effects :
- This compound has demonstrated significant anxiolytic properties in animal models, suggesting its potential as a therapeutic agent for anxiety disorders.
-
Antibacterial and Antifungal Activity :
- Preliminary studies indicate that this compound exhibits antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease management.
-
Neuroprotective Potential :
- Its ability to inhibit acetylcholinesterase suggests a neuroprotective role, which could be beneficial in conditions like Alzheimer's disease.
Study on Anxiolytic Activity
A study evaluated the anxiolytic effects of this compound in rodent models. The results indicated a significant reduction in anxiety-like behaviors compared to control groups, highlighting its potential therapeutic application in treating anxiety disorders.
Antimicrobial Evaluation
In vitro studies assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria, supporting its exploration as an antibacterial agent.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Benzyl-N-(1-benzylpiperidin-4-yl)acetamide | Similar piperidine structure | Higher potency as an analgesic |
| Acetylfentanyl | Piperidine derivative with acetyl group | Stronger opioid activity |
| Fentanyl | N-substituted piperidine | Potent analgesic properties |
While these compounds share structural similarities with this compound, they differ significantly in their pharmacological profiles, particularly regarding analgesic versus anxiolytic effects .
Q & A
Q. What are the established methods for synthesizing N-[(4-Phenyl-4-piperidinyl)methyl]acetamide, and how can reaction conditions be optimized?
Methodological Answer: A solvent-free approach under catalytic conditions is commonly used. For example, a mixture of m-tolualdehyde, β-naphthol, and acetamide can be heated at 393 K with phenylboronic acid as a catalyst. Reaction progress is monitored via TLC, followed by purification with ethanol to isolate the product . Optimization involves adjusting molar ratios (e.g., 2.4 mmol aldehyde, 2 mmol β-naphthol) and testing alternative catalysts (e.g., Lewis acids) to improve yield. Post-synthesis characterization via -NMR and mass spectrometry ensures purity .
Q. How can researchers determine the crystal structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Data collection involves mounting a crystal on a diffractometer, followed by structure solution with direct methods (SHELXS) and refinement with SHELXL. Hydrogen bonding networks and dihedral angles between aromatic rings (e.g., 78.32–84.70°) are analyzed using software like ORTEP-3 for visualization . Database surveys (e.g., Cambridge Structural Database) help compare structural parameters with analogs .
Q. Which databases are critical for identifying structural analogs, and how should researchers analyze them?
Methodological Answer: The Cambridge Structural Database (CSD) and PubChem are primary resources. For example, CSD searches using substructure queries can retrieve analogs like N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide, enabling comparative analysis of intramolecular interactions (e.g., N–H⋯O bonds) and conformational differences (e.g., dihedral angles ~81–84°) . PubChem entries provide spectroscopic data (InChI keys, molecular weights) for validation .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., dihedral angles) between analogs be resolved?
Methodological Answer: Discrepancies arise from substituent effects or crystal packing. For example, electron-withdrawing groups may increase ring planarity, altering dihedral angles. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O–H⋯O vs. C–H⋯π contacts), while energy frameworks in CrystalExplorer assess lattice stability. Multi-conformer refinement in SHELXL can model dynamic disorder .
Q. What experimental strategies are effective for developing structure-activity relationships (SAR) for this compound?
Methodological Answer: Systematic substitution at the piperidine or acetamide moieties is key. For instance, introducing fluorophenyl groups (as in Aceperone analogs) enhances receptor binding affinity. Biological assays (e.g., in vitro kinase inhibition) paired with computational docking (AutoDock Vina) link structural features (e.g., methylene bridge flexibility) to activity. Parallel synthesis via Ugi-type reactions generates diverse libraries for SAR .
Q. What challenges arise during SHELXL refinement, and how are they addressed in high-resolution studies?
Methodological Answer: High-resolution data may reveal twinning or disorder. For twin refinement, the HKLF 5 format in SHELXL separates overlapping reflections. Restraints (e.g., DFIX for bond lengths) stabilize refinement of flexible groups like the piperidine ring. For macromolecular applications, SHELXPRO interfaces with REFMAC5 to handle low-resolution data .
Q. How can spectroscopic and computational methods resolve ambiguities in molecular conformation?
Methodological Answer: Dynamic NMR experiments (e.g., VT-NMR) detect rotational barriers in the acetamide group. Density Functional Theory (DFT) calculations (Gaussian 16) optimize geometry and predict -NMR chemical shifts. Comparing computed vs. experimental IR spectra validates hydrogen bonding patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
